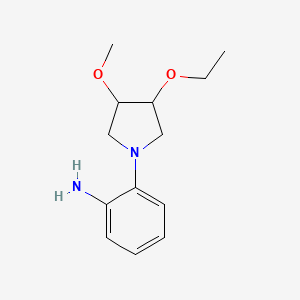

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline

描述

属性

IUPAC Name |

2-(3-ethoxy-4-methoxypyrrolidin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2/c1-3-17-13-9-15(8-12(13)16-2)11-7-5-4-6-10(11)14/h4-7,12-13H,3,8-9,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDDRUMKDRPHAOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CN(CC1OC)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

Target of Action

The pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases.

Mode of Action

The pyrrolidine ring and its derivatives have been associated with various biological activities, which could be attributed to their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring.

Biochemical Pathways

Compounds containing the pyrrolidine ring have been associated with various biochemical pathways, depending on their specific structural modifications.

生物活性

2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline, a compound with potential pharmacological applications, has garnered interest in various fields, including medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C13H20N2O2

- Molecular Weight : 236.31 g/mol

Its structure includes a pyrrolidine ring substituted with ethoxy and methoxy groups, which are critical for its biological activity.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound may act as an inhibitor or activator depending on the target:

- Enzyme Interaction : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

- Receptor Binding : The compound shows promise in binding to various receptors linked to neurotransmission and cellular signaling, which may contribute to its pharmacological effects.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

| Activity Type | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, indicating potential as an antibacterial agent. |

| Neuropharmacological | Shows interaction with neurotransmitter receptors, suggesting implications for treating psychiatric disorders. |

| Enzyme Inhibition | May inhibit enzymes related to metabolic processes, impacting drug interactions and efficacy. |

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into potential applications for this compound:

- Antimicrobial Activity : A study on structurally similar pyrrolidine derivatives demonstrated significant antibacterial activity against E. coli and S. aureus, suggesting that modifications in the side chains can enhance antimicrobial properties .

- Neuropharmacological Effects : Research into related compounds has shown selective agonist activity at serotonin receptors, which may be relevant for developing treatments for mood disorders . This suggests that this compound could exhibit similar properties.

- Enzyme Interaction Studies : Investigations into enzyme inhibition have revealed that certain analogs can effectively inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . This raises the possibility that our compound could influence pharmacokinetics significantly.

相似化合物的比较

Key Observations:

Structural Variations: Pyrrolidine vs. Piperidine Rings: The target compound’s pyrrolidine ring (5-membered) differs from the 6-membered piperidine in 358789-72-5. Smaller rings like pyrrolidine may confer distinct conformational rigidity and hydrogen-bonding capabilities compared to piperidine derivatives . Substituent Positioning: In 846023-55-0, the methoxy group is at the 4-position, mirroring the target compound’s 4-methoxy-pyrrolidine substituent.

Electronic Effects :

- Ethoxy and methoxy groups are electron-donating, which may enhance the electron density of the aniline ring, influencing reactivity in electrophilic substitution or coordination chemistry. Compounds like 50609-01-3, with a pyrrolidin-1-yl-ethoxy chain, may exhibit similar electronic profiles but differ in steric accessibility .

Biological and Chemical Implications :

- The 0.91 similarity score of 358789-72-7 suggests close structural alignment with the target compound, though the piperidine ring may lead to divergent pharmacokinetic properties (e.g., metabolic stability, membrane permeability).

- Lower-similarity compounds (e.g., 846023-55-0) highlight how extended substituents (e.g., methylpiperazine-propoxy) could reduce similarity while introducing new functional groups for targeted applications .

Research Findings and Limitations

- Synthetic Pathways: While and discuss synthesis methods for unrelated compounds, the oxidation of ethanol derivatives (as in ) and protective group strategies (as in ) may parallel synthetic routes for 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline. For example, the use of tert-butyldimethylsilyl (TBDMS) protection in could apply to hydroxyl groups in pyrrolidine intermediates .

- Computational Similarity vs. Thus, while 358789-72-7 is structurally closest to the target compound, its actual chemical behavior may differ significantly.

准备方法

Cross-Coupling Reactions

Cross-coupling reactions, such as those catalyzed by palladium, are crucial for forming carbon-carbon bonds between aryl or vinyl groups. These reactions typically involve a palladium catalyst, a base, and a ligand to facilitate the coupling process.

Nucleophilic Substitution

Nucleophilic substitution reactions are used to replace leaving groups with nucleophiles. This method can be applied to introduce ethoxy and methoxy groups into the pyrrolidine ring.

Analysis of Preparation Methods

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1. Pyrrolidine Ring Formation | Cyclization | Diester or diamine, reducing agent | High temperature, inert atmosphere |

| 2. Introduction of Ethoxy and Methoxy Groups | Nucleophilic Substitution | Ethoxide, methoxide, leaving group | Polar aprotic solvent, reflux |

| 3. Formation of Aniline Moiety | Reduction or Coupling | Nitro compound or aryl halide, reducing agent or catalyst | Mild conditions, catalyst if necessary |

Research Findings and Challenges

While specific research findings for 2-(3-Ethoxy-4-methoxypyrrolidin-1-yl)aniline are limited, general principles from organic chemistry can guide its synthesis. Challenges may include achieving high yields, controlling stereoselectivity, and optimizing reaction conditions to minimize side reactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。